molecular formula C10H11BrO3 B4269388 methyl 2-(3-bromophenoxy)propanoate

methyl 2-(3-bromophenoxy)propanoate

Cat. No. B4269388
M. Wt: 259.10 g/mol
InChI Key: FQYLNYHBNCFEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromophenoxy)propanoate is an organic compound with the chemical formula C11H11BrO3. It is commonly used in scientific research as a building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenoxy)propanoate is dependent on the specific molecule it is used to synthesize. However, it is known to act as a building block for molecules that can interact with various targets in the body such as enzymes, receptors, and ion channels. For example, the anticancer agent 2-(3-bromophenoxy)-N-(4-bromophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-(3-bromophenoxy)propanoate are dependent on the specific molecule it is used to synthesize. However, it is known to have various effects such as anticancer, anti-inflammatory, and antimicrobial activities. For example, the anti-inflammatory agent 2-(3-bromophenoxy)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-(3-bromophenoxy)propanoate in lab experiments include its ease of synthesis, versatility in building various biologically active molecules, and its ability to interact with various targets in the body. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are numerous future directions for the use of methyl 2-(3-bromophenoxy)propanoate in scientific research. One potential direction is the synthesis of molecules with novel anticancer or anti-inflammatory activities. Another potential direction is the development of molecules that can interact with specific targets in the body such as specific enzymes or receptors. Additionally, the use of methyl 2-(3-bromophenoxy)propanoate in the development of new drug delivery systems is another potential future direction.
Conclusion
Methyl 2-(3-bromophenoxy)propanoate is an important building block in the synthesis of various biologically active molecules. Its ease of synthesis and versatility make it a valuable tool in scientific research. The future directions for its use are numerous and hold great potential for the development of new and effective therapies for various diseases.

Scientific Research Applications

Methyl 2-(3-bromophenoxy)propanoate is commonly used in scientific research as a building block for the synthesis of various biologically active molecules. For example, it has been used in the synthesis of anticancer agents such as 2-(3-bromophenoxy)-N-(4-bromophenyl)acetamide and 2-(3-bromophenoxy)-N-(2,4-dichlorophenyl)acetamide. It has also been used in the synthesis of anti-inflammatory agents such as 2-(3-bromophenoxy)-N-(4-methoxyphenyl)acetamide and 2-(3-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide.

properties

IUPAC Name

methyl 2-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLNYHBNCFEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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